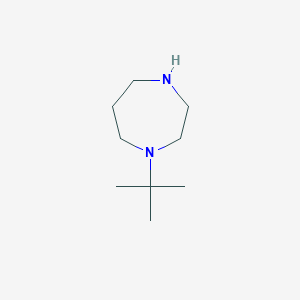

1-Tert-butyl-1,4-diazepane

Description

Significance of Seven-Membered Heterocycles in Advanced Chemical Design

Seven-membered heterocycles, such as 1,4-diazepanes, are crucial structural motifs in medicinal chemistry. Their three-dimensional and flexible nature allows them to interact effectively with biological targets. The 1,4-benzodiazepine (B1214927) (BDZ) scaffold, a derivative of 1,4-diazepane, is of particular interest due to its favorable physicochemical properties, including a semi-rigid and compact ring structure, a low number of rotatable bonds, and the presence of hydrogen bond donors and acceptors. nih.govacs.org These characteristics make them "privileged structures" in drug discovery, with over 40 medications based on the BDZ scaffold, primarily for treating central nervous system disorders. nih.gov

Evolution of Research Focus on the 1,4-Diazepane Core Structure

First identified in 1899, the 1,4-diazepane ring system, also known as homopiperazine, has become a fundamental component in the design of biologically active compounds. researchgate.net Research has shown that derivatives of this scaffold exhibit a wide array of biological activities, including inhibition of platelet aggregation, interruption of peptidoglycan synthesis, and acting as antagonists for serotonin (B10506) and histamine (B1213489) H3 receptors. scirp.org Furthermore, they have been utilized as peptidomimetic scaffolds, tools in biological studies, inhibitors of protein kinases and matrix metalloproteinases, and as anti-HIV agents. scirp.org

Scope and Academic Research Relevance of 1-Tert-butyl-1,4-diazepane and its Derivatives

This compound and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry. chemimpex.com They serve as starting materials for the creation of more complex molecules with potential therapeutic applications. smolecule.comcymitquimica.com For instance, derivatives have been investigated for their potential as antimicrobial and antifungal agents, as well as for the development of novel drugs targeting various diseases. The versatility of the this compound scaffold allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs. rsc.org For example, it has been used in the preparation of Suvorexant, a medication for insomnia. chemicalbook.com

Chemical and Physical Properties of this compound

The parent compound, this compound, is characterized by the following properties:

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| Boiling Point | 95-110 °C at 0.5 mm Hg chemicalbook.comoakwoodchemical.com |

| Density | 1.016 g/mL at 20 °C chemicalbook.com |

| Refractive Index | 1.471 chemicalbook.comoakwoodchemical.com |

Note: The properties listed above are for the parent compound. Derivatives containing the tert-butyl-1,4-diazepane core will have different properties based on their specific substitutions.

Solubility Profile

This compound is generally soluble in common organic solvents. For example, the related compound tert-butyl 1,4-diazepane-1-carboxylate is moderately soluble in solvents like ethyl acetate (B1210297) and methanol (B129727) but is not readily soluble in water. chemshuttle.com

Conformational Analysis

The seven-membered diazepane ring is not flat and can adopt several different three-dimensional shapes, or conformations. The most common conformations are the chair and boat forms. smolecule.com The presence of the bulky tert-butyl group influences which conformation is more stable by minimizing steric hindrance. smolecule.com Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have shown that N,N-disubstituted-1,4-diazepane derivatives can exist in a twist-boat conformation. nih.gov

Synthesis and Derivatization Strategies

Common Laboratory-Scale Synthesis Methods

A common method for preparing tert-butyl 1,4-diazepane-1-carboxylate involves reacting 1,4-diazepane with di-tert-butyl dicarbonate (B1257347) in acetic acid. chemicalbook.com Another approach involves the intramolecular Fukuyama-Mitsunobu cyclization of a protected diamino alcohol. researchgate.net

N-Alkylation and N-Arylation at the Unprotected Secondary Amine

The presence of the Boc protecting group on one nitrogen atom allows for selective reactions at the other, unprotected secondary amine. This nitrogen can readily undergo N-alkylation (addition of an alkyl group) or N-arylation (addition of an aryl group) to create a wide variety of derivatives. For instance, 1-benzhydryl-1,4-diazepane can be synthesized and further reacted with various isocyanates or isothiocyanates to produce carboxamide and carbothioamide derivatives. scirp.org

Applications in Chemical Research

Foundational Building Block for Complex Molecule Synthesis

This compound is a key starting material for synthesizing more elaborate molecules. cymitquimica.comchemimpex.com Its structure allows for the controlled addition of various functional groups, leading to the creation of compounds with specific desired properties. acs.org For example, it has been used in the synthesis of potent farnesyltransferase inhibitors, which have shown potential in blocking the growth of certain tumor cell lines. researchgate.net

Ligand Development for Coordination Chemistry

The two nitrogen atoms in the 1,4-diazepane ring can bind to metal ions, making its derivatives useful as ligands in coordination chemistry. The bipyridine derivatives of 1,4-diazepane, for instance, can form stable complexes with metal ions, which may have applications in modulating the activity of metalloenzymes. evitachem.com

Properties

IUPAC Name |

1-tert-butyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)11-7-4-5-10-6-8-11/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTNAOZWHAOMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242762 | |

| Record name | 1-(1,1-Dimethylethyl)hexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-15-1 | |

| Record name | 1-(1,1-Dimethylethyl)hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl)hexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butyl 1,4 Diazepane and Analogous Core Scaffolds

Strategic Approaches to the Construction of the 1,4-Diazepane Ring System

The synthesis of the 1,4-diazepane ring system is a significant challenge in synthetic organic chemistry due to the entropic and enthalpic barriers associated with forming a seven-membered ring. Researchers have devised several strategic approaches to overcome these challenges, leading to a diverse toolkit for constructing this valuable heterocyclic core. These strategies range from classical cyclization reactions to modern catalytic and multicomponent methodologies, enabling access to a wide array of substituted 1,4-diazepanes with varying degrees of complexity and stereochemical control.

Intramolecular Cyclization Protocols

Intramolecular cyclization represents a direct and powerful strategy for forming the 1,4-diazepane ring. By tethering the two nitrogen atoms within a single molecule, the entropic barrier to cyclization is significantly reduced. Various methods have been developed that rely on the formation of a key bond—typically a carbon-nitrogen or carbon-carbon bond—to close the seven-membered ring.

The Fukuyama–Mitsunobu reaction is a highly effective method for the intramolecular cyclization of N-nosyl diamino alcohols to form chiral 1,4-diazepanes. thieme-connect.comthieme-connect.comresearchgate.net This protocol has proven to be particularly valuable in the large-scale synthesis of key pharmaceutical intermediates. thieme-connect.comthieme-connect.comresearchgate.net A notable application is the practical, multikilogram production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a crucial intermediate for the Rho-kinase inhibitor K-115. thieme-connect.comthieme-connect.comresearchgate.net

The synthesis commences with a commercially available chiral starting material, such as (S)- or (R)-2-aminopropan-1-ol, which establishes the stereochemistry of the final product. thieme-connect.comthieme-connect.comresearchgate.netnewdrugapprovals.org The key step is the intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl protected diamino alcohol intermediate. thieme-connect.comthieme-connect.comresearchgate.net The use of a nosyl (2-nitrobenzenesulfonyl) group is critical, as it activates the amine for alkylation under Mitsunobu conditions, which involve a phosphine (B1218219) and an azodicarboxylate reagent. researchgate.net This approach avoids harsh conditions and proceeds with high stereochemical fidelity. newdrugapprovals.org An alternative protocol involves the aminolysis of nosylamide-activated aziridines with ω-amino alcohols, followed by the Fukuyama-Mitsunobu cyclization to yield optically pure N-Boc or N-Ns-protected diazepanes. nih.gov A significant advantage of this method is the often-straightforward purification, though removal of byproducts like triphenylphosphine (B44618) oxide can sometimes be tedious. thieme-connect.comthieme-connect.com

Table 1: Examples of Fukuyama-Mitsunobu Cyclization in 1,4-Diazepane Synthesis

| Starting Material | Key Intermediate | Product | Significance | Citations |

|---|---|---|---|---|

| (S)-2-aminopropan-1-ol | N-nosyl diamino alcohol | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Key intermediate for Rho-kinase inhibitor K-115 | thieme-connect.com, thieme-connect.com, researchgate.net, newdrugapprovals.org |

The formation of a lactam (a cyclic amide) is another robust strategy for constructing the 1,4-diazepane ring, specifically leading to 1,4-diazepan-ones or -diones. These structures can serve as versatile intermediates for further functionalization. caltech.eduacs.org

One route involves the synthesis of a linear precursor containing both an amine and a carboxylic acid (or its activated derivative), which is then induced to cyclize. For example, a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring was synthesized via lactam formation from a linear precursor. acs.org The cyclization was mediated by the coupling reagent 1-hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). acs.org Similarly, solid-phase synthesis techniques have been employed to create libraries of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones. researchgate.net This approach uses a cyclization/release strategy, where the final cyclization step simultaneously cleaves the molecule from the solid support, yielding the target compounds in good purity. researchgate.net

Reductive Amination Routes for Diazepane Formation

Reductive amination, the reaction between a carbonyl group and an amine to form a new amine, is a cornerstone of N-heterocycle synthesis. For 1,4-diazepanes, this can be applied in an intramolecular fashion, where a molecule containing both an amine and a ketone or aldehyde functionality cyclizes to form an intermediate imine or enamine, which is then reduced in situ to the diazepane ring. researchgate.netdiva-portal.org

This strategy is particularly powerful for asymmetric synthesis when employing biocatalysts. researchgate.netdiva-portal.org Researchers have developed enzymatic intramolecular asymmetric reductive amination (IARA) methods using imine reductases (IREDs) to produce chiral 1,4-diazepanes with high enantioselectivity. researchgate.netdiva-portal.orgacs.org For instance, enantiocomplementary IREDs have been identified for the synthesis of both (R)- and (S)-enantiomers of a precursor to the anti-insomnia drug Suvorexant, achieving high enantiomeric excess (93 to >99%). researchgate.netdiva-portal.orgrsc.org The reaction involves the cyclization of an aminoketone substrate. researchgate.netdiva-portal.org Through protein engineering techniques like saturation mutagenesis, the catalytic efficiency of these enzymes has been significantly improved. researchgate.netdiva-portal.org

Non-enzymatic reductive amination is also widely used. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines, for example, proceeds via a one-pot carbonyl-amine condensation followed by reduction with sodium borohydride. nih.gov The mechanism involves the nucleophilic attack of an endocyclic secondary amine onto a free carbonyl group, leading to a hemiaminal or iminium ion intermediate that is subsequently reduced. nih.gov

Multicomponent Reaction Approaches for 1,4-Diazepine/Diazepane Scaffolds

Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a product containing structural elements of all reactants, offer a highly efficient route to complex molecules. nih.gov Several MCR strategies have been adapted for the synthesis of 1,4-diazepine and benzodiazepine (B76468) scaffolds. nih.govacs.org

One prominent example is an Ugi four-component reaction (Ugi-4CR) used to generate a linear precursor, which then undergoes a deprotection and subsequent intramolecular condensation to form the 1,4-diazepine ring. nih.gov This Ugi-deprotection-cyclization (UDC) strategy has been applied to synthesize diverse 1,4-benzodiazepine (B1214927) libraries by varying the four input components: an amine (e.g., methyl anthranilate), a carbonyl compound (e.g., Boc-glycinal), a carboxylic acid, and an isocyanide. nih.gov

Other notable MCRs include:

A rhodium-catalyzed [5+2] cycloaddition of pyridines, 1-sulfonyl-1,2,3-triazoles, and activated alkynes, which provides access to 1,4-diazepine compounds through the formation of an isolable azomethine ylide intermediate. acs.org

A Petasis-based reaction followed by intramolecular amidation in a one-pot manner to yield 1,4-benzodiazepine-3,5-diones from primary amines and boronic acid derivatives. colab.ws

An isocyanide-based multicomponent reaction involving 1,3-diaminopropane (B46017) and carbonyl compounds. researchgate.net

Table 2: Overview of Multicomponent Reaction Strategies for 1,4-Diazepane/Diazepine (B8756704) Scaffolds

| MCR Type | Key Components | Scaffold | Significance | Citations |

|---|---|---|---|---|

| Ugi-4CR / Cyclization | Amine, Carbonyl, Carboxylic Acid, Isocyanide | 1,4-Benzodiazepine | High diversity, convergent synthesis | acs.org, nih.gov |

| [5+2] Cycloaddition | Pyridine, Sulfonyl-triazole, Alkyne | 1,4-Diazepine | Novel catalytic cycloaddition | acs.org |

Catalytic Methods for Enantioenriched Diazepane Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of various catalytic asymmetric methods to synthesize chiral 1,4-diazepanes. These methods employ either transition metal catalysts or biocatalysts to control the stereochemical outcome of the ring-forming reaction.

As discussed previously, biocatalysis with imine reductases (IREDs) is a premier method for accessing chiral diazepanes via intramolecular reductive amination, affording products with excellent enantiomeric excess. researchgate.netdiva-portal.orgacs.orgacs.org Specific enzymes, such as an (R)-selective IRED from Leishmania major and an (S)-selective IRED from Micromonospora echinaurantiaca, have been identified and optimized for this purpose. researchgate.netdiva-portal.orgacs.org

Transition metal catalysis also provides powerful tools. A notable example is the ruthenium-catalyzed intramolecular asymmetric reductive amination used in the kilogram-scale synthesis of the chiral diazepane core of Suvorexant. mdpi.com This transfer hydrogenation, employing a chiral Ru-TsDPEN catalyst, converts an aminoketone precursor to the desired (R)-diazepane in high yield (97%) and enantiomeric excess (94.5% ee). mdpi.com

Another sophisticated approach is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. caltech.edu This reaction creates gem-disubstituted diazepanone heterocycles, including those with all-carbon quaternary stereocenters, in high yield (up to >99%) and enantioselectivity (up to 95% ee). caltech.edu The success of this transformation relies on the use of a chiral ligand, specifically a phosphino-oxazoline (PHOX) type ligand, in a nonpolar solvent. caltech.edu This method allows for the incorporation of stereochemically complex groups into the diazepane ring, which is correlated with greater clinical success for drug molecules. caltech.edu

Table 3: Selected Catalytic Methods for Enantioenriched 1,4-Diazepane Synthesis

| Catalyst Type | Reaction | Catalyst/Ligand Example | Substrate | Yield / ee | Citations |

|---|---|---|---|---|---|

| Biocatalyst (IRED) | Intramolecular Asymmetric Reductive Amination | IRED from M. echinaurantiaca | Aminoketone | High / >99% ee | researchgate.net, acs.org, diva-portal.org |

| Transition Metal (Ru) | Asymmetric Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | Aminoketone | 97% / 94.5% ee | mdpi.com |

Selective Functionalization and Protection Strategies

The presence of two secondary amine groups in the 1,4-diazepane core necessitates the use of protecting groups to achieve selective functionalization at either nitrogen atom. This control is crucial for the systematic development of analogs and the exploration of their biological activities.

Introduction and Removal of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atoms of 1,4-diazepane due to its stability under various reaction conditions and its facile removal under acidic conditions. vulcanchem.com

Introduction of the Boc Group:

The mono-Boc protected derivative, tert-butyl 1,4-diazepane-1-carboxylate, is a key intermediate in the synthesis of many 1-tert-butyl-1,4-diazepane analogs. A common method for its preparation involves the reaction of 1,4-diazepane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comthieme-connect.com For instance, treating a solution of 1,4-diazepane in acetic acid with di-tert-butyl dicarbonate at room temperature can yield tert-butyl 1,4-diazepane-1-carboxylate in high yield (90.0%) after workup. chemicalbook.com In a multikilogram-scale production, the N-Boc group can be introduced to N-nosyl-3-methyl-1,4-diazepane using Boc₂O under basic conditions, affording the desired product in 87% yield. thieme-connect.com

Removal of the Boc Group:

The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂). amazonaws.comnih.gov For example, a compound can be deprotected by adding trifluoroacetic acid in methylene (B1212753) chloride. google.com This deprotection step is often performed in situ to proceed with subsequent reactions. google.com It is important to note that the use of methanesulfonic acid can lead to the cleavage of the N-Boc group, which was observed as a decomposition pathway for a mesylate derivative. thieme-connect.com

The following table summarizes the conditions for the introduction and removal of the Boc protecting group:

| Transformation | Reagents and Conditions | Yield (%) | Reference |

| Introduction | Di-tert-butyl dicarbonate, Acetic Acid, Room Temperature | 90.0 | chemicalbook.com |

| Introduction | Di-tert-butyl dicarbonate, K₂CO₃, EtOH, H₂O | 99 | thieme-connect.com |

| Removal | Trifluoroacetic acid, Dichloromethane | - | amazonaws.comgoogle.com |

Regioselective Alkylation and Acylation of Diazepane Nitrogen Atoms

With one nitrogen atom protected, the remaining secondary amine of the diazepane ring is available for selective functionalization through alkylation or acylation reactions. This regioselectivity is fundamental for building molecular diversity. vulcanchem.com

Alkylation:

Reductive amination is a common method for the N-alkylation of the diazepane core. For example, the free secondary amine of tert-butyl 1,4-diazepane-1-carboxylate can be reacted with an aldehyde, such as 4-bromo-2-ethylbenzaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to introduce a substituted benzyl (B1604629) group. acs.org

Acylation:

Amide bond formation is a prevalent strategy for N-acylation. Coupling reactions using reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) are effective for coupling carboxylic acids to the diazepane nitrogen. acs.org For instance, 5-chloronicotinic acid can be coupled to tert-butyl 1,4-diazepane-1-carboxylate using these conditions. acs.org Another example involves the reaction of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate with 4-fluoroisoquinoline-5-sulfonyl chloride in the presence of triethylamine (B128534) to yield the corresponding sulfonamide. google.com

The table below provides examples of regioselective functionalization reactions:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Reductive Amination | 4-bromo-2-ethylbenzaldehyde, NaBH(OAc)₃, DIPEA, DCM | N-Alkylated diazepane | acs.org |

| Amide Coupling | 5-chloronicotinic acid, HATU, DIPEA, DMF | N-Acylated diazepane | acs.org |

| Sulfonylation | 4-fluoroisoquinoline-5-sulfonyl chloride, Triethylamine, Acetonitrile | N-Sulfonylated diazepane | google.com |

Yield Optimization and Scalability Considerations in Research Synthesis

Transitioning from laboratory-scale synthesis to multikilogram production presents several challenges, including the need for robust and scalable reaction conditions, efficient purification methods, and cost-effective starting materials. thieme-connect.comresearchgate.net

A practical, multikilogram-scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, has been developed. thieme-connect.comresearchgate.net This synthesis starts from commercially available (S)- or (R)-2-aminopropan-1-ol and utilizes an intramolecular Fukuyama–Mitsunobu cyclization to construct the chiral 1,4-diazepane ring. thieme-connect.comresearchgate.net A significant challenge in this synthesis was the purification of the product from byproducts of the Mitsunobu reaction, namely triphenylphosphine oxide and diisopropyl hydrazine-1,2-dicarboxylate. thieme-connect.com

The development of one-pot or domino reactions is another strategy to improve efficiency and scalability. sioc-journal.cn For example, a one-pot, three-component reaction has been utilized for the synthesis of 1,4-diazepane derivatives, although specific yield and scalability data for this compound itself using this method are not detailed. researchgate.net

Synthesis of Substituted this compound Derivatives for Structure-Activity Exploration

The synthesis of a diverse library of substituted this compound derivatives is essential for exploring structure-activity relationships (SAR) and identifying compounds with desired biological profiles. researchgate.net

The strategic functionalization of the 1,4-diazepane scaffold allows for the introduction of various substituents at different positions of the ring. For instance, starting from enantiomerically pure amino acids, 1,4-diazepanes with diverse substituents at the 1, 2, and 4-positions have been synthesized. researchgate.net The key step in forming the seven-membered ring in this approach was an intramolecular EDC coupling of amino acids. researchgate.net

In the development of farnesyltransferase inhibitors, a series of compounds based on a 1,4-diazepane scaffold were synthesized, demonstrating low nanomolar potency. researchgate.net Similarly, novel 1,4-diazepane derivatives have been synthesized and evaluated as factor Xa inhibitors with potent anticoagulant and antithrombotic activity. chemicalbook.com

Microwave-assisted synthesis has also been employed to accelerate the preparation of diazepine-substituted cinnamic acid derivatives. nih.gov These methods, combined with traditional synthetic approaches, provide a powerful toolkit for generating a wide array of this compound analogs for biological screening. nih.gov

Advanced Derivatization and Functionalization Strategies of 1 Tert Butyl 1,4 Diazepane

Design and Synthesis of Novel Analogs for Structure-Activity Relationship (SAR) Studies (non-clinical)

The systematic modification of the 1-tert-butyl-1,4-diazepane core is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural changes affect a molecule's properties, such as its binding affinity to a biological target or its chemical reactivity. cardiff.ac.uknih.gov By creating a library of analogs with controlled variations, researchers can identify key pharmacophoric elements and optimize lead compounds. nih.gov The synthetic accessibility of the 1,4-diazepane ring allows for extensive exploration of its chemical space. researchgate.net

The N-4 position of this compound is the most common site for derivatization, typically involving alkylation or acylation to introduce new functional groups. However, modifications can also be made to the carbon backbone of the diazepane ring itself. acs.orgnih.gov These substitutions are designed to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn influence the molecule's interaction with its environment. cardiff.ac.uktsijournals.com

For instance, in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, various substituted phenyl rings were introduced at the N-4 position. SAR studies revealed that disubstitution on the phenyl ring, such as with 2-cyano and 4-chloro groups, was significantly more potent than monosubstitution. acs.org This suggests that the combined electronic and steric effects of the substituents play a critical role. Similarly, research into inhibitors of Mycobacterium tuberculosis IMPDH showed that attaching isoquinoline-5-sulfonyl-based carboxamides to the N-4 position of a diazepane ring was a key structural feature. nih.gov The choice of substituent on the carboxamide portion was critical for activity.

The following table summarizes examples of varied substituents introduced onto the 1,4-diazepane ring for SAR studies.

| Parent Scaffold | Substituent Introduced | Synthetic Strategy | Purpose/Finding | Reference |

| 1-Boc-1,4-diazepane | 4-Chlorophenyl group | Palladium-catalyzed amination | Synthesis of a butyrophenone (B1668137) analog as a potential antipsychotic agent. | nih.gov |

| 1-Boc-1,4-diazepane | 5-Chloronicotinic acid | Amide coupling (HATU) | Exploration of new exit vectors on the diazepane ring for SARS-CoV-2 Mpro inhibitors. | acs.org |

| 1,4-diazepane | Isoquinoline-5-sulfonyl carboxamides | Acylation/Amidation | SAR studies for inhibitors of Mycobacterium tuberculosis IMPDH. | nih.gov |

| Pyrimidine core | 1,4-diazepane ring | Nucleophilic substitution | Introduction of a bulky 7-membered ring at the R3 position led to highly selective CDK9 inhibitors. | cardiff.ac.uk |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The introduction of chirality into the 1,4-diazepane ring system significantly expands its structural diversity and is often essential for achieving selective interactions with biological targets. Several stereoselective synthetic methods have been developed to produce enantioenriched 1,4-diazepane derivatives. researchgate.netresearchgate.net

One prominent method is the intramolecular Fukuyama-Mitsunobu reaction. researchgate.netthieme-connect.comresearchgate.net A practical, multikilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor, was achieved using this strategy. The synthesis begins with commercially available (S)-2-aminopropan-1-ol, which is converted to an N-nosyl diamino alcohol precursor that then undergoes intramolecular cyclization. researchgate.netthieme-connect.com

Asymmetric reductive amination is another powerful technique for preparing chiral 1,4-diazepanes. researchgate.net This method involves the intramolecular reductive amination of aminoketone precursors, catalyzed by imine reductases (IREDs). By selecting enantiocomplementary IREDs, it is possible to synthesize either the (R)- or (S)-enantiomer of the desired diazepane derivative with high enantioselectivity. researchgate.net Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to create chiral gem-disubstituted diazepanes, which are valuable building blocks for complex molecules. caltech.edu

The table below highlights key stereoselective synthesis strategies for chiral 1,4-diazepane derivatives.

| Method | Starting Material/Precursor | Key Reagents/Catalyst | Product Example | Reference |

| Intramolecular Fukuyama-Mitsunobu Cyclization | (S)-2-aminopropan-1-ol | 2-Nosyl chloride, Di-tert-butyl dicarbonate (B1257347) | (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | researchgate.netthieme-connect.com |

| Asymmetric Reductive Amination | Aminoketones | Imine Reductases (IREDs) | (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | researchgate.net |

| Rhodium-Catalyzed Asymmetric Hydroamination | (Aminomethyl)anilines with internal alkynes | Rhodium catalyst | 3-Vinyl-1,4-benzodiazepines | acs.orgnih.govacs.org |

| Decarboxylative Asymmetric Allylic Alkylation | gem-Disubstituted diazepanes | Palladium catalyst | Chiral gem-disubstituted diazaheterocycles | caltech.edu |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Incorporation into Peptidomimetic Systems and Constrained Molecular Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.gov The 1,4-diazepane ring is an excellent scaffold for creating peptidomimetics because its seven-membered ring can be conformationally constrained to mimic the β-turn structures commonly found in proteins. smolecule.com

A novel, conformationally constrained, seven-membered dipeptidomimetic ring system based on a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine (DAP) has been synthesized. acs.orgnih.gov One synthetic route starts from 1-tert-butyl hydrogen N-(benzyloxycarbonyl)aspartate. The resulting protected DAP synthon can be further elaborated, making it a versatile molecular scaffold to reproduce biologically relevant topologies or to be incorporated into bioactive peptides. acs.orgnih.gov The ability to introduce different chiralities and side chains allows for the fine-tuning of the scaffold's shape and functionality. acs.org

The use of isocyanide-based multicomponent reactions (IMCRs) provides a rapid pathway to linear peptide-like structures, which can then undergo cyclization to form constrained peptidomimetics. beilstein-journals.org By incorporating bifunctional building blocks, such as N-Boc protected amino acids, into an Ugi multicomponent reaction, subsequent deprotection and cyclization can yield cyclic structures, including those containing a diazepine (B8756704) ring. beilstein-journals.org This Ugi Deprotection-Cyclization (UDC) strategy is a powerful tool for generating libraries of diverse peptidomimetic scaffolds. beilstein-journals.org

Preparation of Macrocyclic Structures Featuring the 1,4-Diazepane Unit

Macrocycles, which are large cyclic molecules, are of significant interest in drug discovery. Incorporating a 1,4-diazepane unit into a macrocyclic framework can impart favorable conformational properties and lead to compounds with high affinity and selectivity for their targets. acs.org

An efficient one-pot synthesis of macrocyclic compounds possessing a propargylamine (B41283) skeleton has been developed using a Mannich three-component reaction. researchgate.net In this method, 1,4-diazepane serves a dual role: it acts as a substrate in the Mannich reaction and as a base to promote the subsequent Eglinton-Glaser dimerization, leading to the formation of the macrocycle in good yields. researchgate.net

Development of Fluoro-substituted 1,4-Diazepane Derivatives

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The development of fluoro-substituted 1,4-diazepane derivatives follows this principle.

Synthetic routes have been established for compounds where a fluorinated aromatic group is attached to the diazepane core. For example, 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is synthesized by reacting 2-chloro-4-fluorobenzyl chloride with 1,4-diazepane in the presence of a base. The position of the fluorine atom on the phenyl ring is critical; for instance, a para-chloro substitution has been shown to enhance dopamine (B1211576) D3 receptor binding, while an ortho-chloro substituent may introduce steric hindrance that affects receptor interactions. Another example is 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane, which features a fluorine atom on a benzenesulfonyl group attached to the diazepine nitrogen.

Furthermore, fluorinated β-diketones can react with 1,2-ethylenediamine to produce fluorinated 1,4-diazepine derivatives, with the final structure depending on the reaction conditions. researchgate.net The structures and tautomerism of these compounds have been established using various NMR techniques and DFT calculations. researchgate.net

The table below lists examples of fluoro-substituted 1,4-diazepane derivatives.

| Compound Name | Position of Fluorine | Synthetic Precursors | Reference |

| 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane | 4-position of the benzyl (B1604629) ring | 2-chloro-4-fluorobenzyl chloride, 1,4-diazepane | |

| 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane | 4-position of the benzenesulfonyl group | 4-Fluorobenzenesulfonyl chloride, 1,4-diazepane | |

| Fluorinated 1,4-diazepines | On the diazepine ring backbone | Fluorinated β-diketones, 1,2-ethylenediamine | researchgate.net |

| 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | 4-position of the phenylbutan-1-one moiety | 4-chloro-4′-fluorobutyrophenone, 1-(4-Chlorophenyl)-1,4-diazepane | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Computational and Theoretical Investigations of 1 Tert Butyl 1,4 Diazepane Systems

Quantum Chemical Modeling and Density Functional Theory (DFT) Calculations

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the properties of 1-tert-butyl-1,4-diazepane systems. DFT calculations provide accurate predictions of molecular geometry, electronic distribution, and spectroscopic properties. smolecule.com Recent studies on related 1,4-diazepane derivatives have employed DFT computations, often using the B3LYP functional with basis sets like 6-31G(d,p), to optimize molecular geometries and visualize molecular orbitals. researchgate.net

These calculations are fundamental for understanding the molecule's intrinsic properties. For instance, DFT can be used to determine bond lengths, bond angles, and dihedral angles of the most stable conformations. Furthermore, it allows for the simulation of spectroscopic data, such as predicting NMR chemical shifts, which can then be compared with experimental results to validate the computational models. The choice of functional and basis set can vary depending on the specific property being investigated, with some studies on related heterocyclic systems using methods like PW6B95-D3/def2-TZVP for higher accuracy. researchgate.net

Table 1: Common DFT Functionals and Basis Sets in Heterocycle Research

| Method/Basis Set | Application | Reference |

|---|---|---|

| B3LYP/6-31G(d,p) | Geometry Optimization, Molecular Orbital Analysis | researchgate.net |

| B3LYP/cc-pVDZ | Tautomerism and Energetic Calculations | researchgate.net |

| GIAO-DFT | Calculation of NMR Chemical Shifts | nih.govcnpereading.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique used to predict how a molecule, such as a derivative of this compound, binds to a macromolecular target, typically a protein or enzyme. This method is instrumental in medicinal chemistry for screening virtual libraries of compounds and predicting their binding affinity and orientation within a target's active site. ontosight.airesearchgate.net

For example, studies on various 1,4-diazepane-based compounds have utilized molecular docking to explore their potential as inhibitors for specific enzymes. researchgate.net In a typical docking study, the this compound derivative is treated as a flexible ligand, and its various conformations are systematically fitted into the binding pocket of a rigid or flexible receptor. The resulting poses are then scored based on an energy function that estimates the binding affinity. nih.gov Research on diazepine (B8756704) derivatives has shown successful docking against targets like matrix metalloproteinases (MMPs) and viral proteases. nih.govnih.gov These simulations provide critical insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex, guiding the design of more potent and selective molecules. researchgate.net

Conformational Analysis of the Seven-Membered 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring possesses significant conformational flexibility, a characteristic feature of medium-sized heterocyclic rings. smolecule.com Unlike the more rigid six-membered rings, the diazepane core is not planar and can adopt several low-energy conformations. smolecule.com The most common conformations are described as chair and boat forms, though twist-boat conformations have also been identified as low-energy states in related N,N-disubstituted-1,4-diazepane systems. smolecule.comnih.gov

Computational and experimental methods, including NMR spectroscopy and X-ray crystallography, have shown that these different conformations are often in a dynamic equilibrium. smolecule.comnih.gov The ring experiences considerable torsional freedom, leading to multiple accessible conformations with relatively low energy barriers for interconversion. smolecule.com This conformational flexibility is a key feature of the 1,4-diazepane scaffold, as it allows the molecule to adapt its shape to fit into various biological targets. smolecule.com

Furthermore, the tert-butyl group influences the dynamics of the ring. Studies on related diazepine systems have shown that a tert-butyl substituent can alter the energy barrier for ring inversion. Compared to smaller alkyl groups like methyl, the tert-butyl group increases the activation barrier for this process. researchgate.net However, when compared to even bulkier aryl or alkenyl substituents, the tert-butyl substituted ring may exhibit a lower inversion barrier, suggesting a complex interplay between sterics and electronic effects that governs the ring's flexibility. researchgate.net

The 1,4-diazepane ring system can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In unsaturated 1,4-diazepine systems, 1H/6H tautomerism has been studied, where the isomers have a small enough energy difference to make their interconversion possible. researchgate.netresearchgate.net

For saturated systems like this compound, the most relevant form is enamine-imine tautomerism, particularly in derivatives with specific substitution patterns. nih.gov Quantum chemical calculations are essential for exploring the energetic landscape of this process. By calculating the relative energies of the different tautomers, researchers can predict which form is more stable under specific conditions. ijpcbs.com For instance, in studies of related benzo-1,4-diazepine systems, DFT calculations have been used to demonstrate that the tautomeric equilibrium can be overwhelmingly shifted toward one form, such as the imine, over the enamine. nih.govcnpereading.com

Prediction of Electronic Structure and Reactivity Descriptors

Computational chemistry allows for the detailed prediction of the electronic structure of this compound, which is key to understanding its reactivity. Electronic structure calculations reveal the distribution of electron density and the shapes and energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). smolecule.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Reactivity descriptors, derived from these calculations, provide more quantitative predictions. Fukui indices, for example, are calculated to identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react with other chemical species. These computational insights are invaluable for planning synthetic routes and understanding potential metabolic pathways.

Table 2: Key Electronic Descriptors and Their Significance

| Descriptor | Significance | Reference |

|---|---|---|

| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity) | smolecule.comresearchgate.net |

| LUMO Energy | Indicates the ability to accept an electron (electrophilicity) | smolecule.comresearchgate.net |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability | researchgate.net |

| Fukui Functions | Predicts local reactivity and sites for nucleophilic/electrophilic attack |

Computational Chemistry in Scaffold Design and Optimization for Research

The 1,4-diazepane moiety is recognized as a versatile and valuable scaffold in medicinal chemistry and materials science. ontosight.airesearchgate.net Computational chemistry plays a pivotal role in leveraging this scaffold for the design and optimization of new research compounds. The process often begins with the this compound core, which is then computationally modified to explore how different substituents affect its properties. uwaterloo.ca

This structure-based design approach uses computational tools to build virtual libraries of derivatives. These libraries can be screened in silico for desired properties, such as high binding affinity to a biological target or specific electronic characteristics. uwaterloo.ca For example, a "conformational expansion approach" can be used to design new series of ligands based on the flexible diazepane scaffold. researchgate.net By predicting the impact of chemical modifications before synthesis, computational chemistry accelerates the optimization cycle, saving time and resources. This integrated approach has been successfully applied to develop 1,4-diazepane derivatives for various research applications, including as potential inhibitors of protein aggregation. uwaterloo.ca

1 Tert Butyl 1,4 Diazepane As a Versatile Molecular Scaffold in Organic Synthesis

Utilization as a Key Intermediate for Complex Heterocyclic Synthesis

The 1,4-diazepane core is a recurring motif in many biologically active compounds, and 1-tert-butyl-1,4-diazepane serves as a crucial starting material for accessing these complex structures. The Boc-protected nitrogen allows for selective functionalization at the unprotected secondary amine, while the diazepane ring itself can be further modified or incorporated into larger polycyclic systems.

One notable application is in the synthesis of potent farnesyltransferase inhibitors, which have been investigated for their potential in cancer therapy. researchgate.net In these syntheses, the 1,4-diazepane scaffold forms the central core of the inhibitor molecule. researchgate.net Additionally, derivatives of this compound are key intermediates in the production of Rho-kinase inhibitors like K-115, where the chiral 1,4-diazepane structure is constructed through methods such as intramolecular Fukuyama-Mitsunobu cyclization. researchgate.net The synthesis of these complex molecules often involves multi-step sequences where the diazepane ring is strategically introduced to achieve the final target.

Strategies for building upon the this compound scaffold include multicomponent reactions, which allow for the efficient assembly of complex products from three or more starting materials in a single pot. researchgate.net Other synthetic transformations, such as transamination and asymmetric reductive amination, are also employed to introduce chirality and further functionalize the diazepane ring, leading to a diverse range of heterocyclic products. researchgate.net

Role in the Generation of Chemically Diverse Libraries for Academic Screening

In the pursuit of new scientific discoveries, academic screening libraries play a pivotal role. These collections, comprising thousands of diverse small molecules, are used to probe biological systems and identify starting points for new research. This compound is a valuable building block for the creation of these libraries due to its chemical tractability and the structural diversity that can be generated from its core.

The presence of a reactive secondary amine on the this compound scaffold allows for the straightforward attachment of a wide variety of substituents through techniques like amide coupling and reductive amination. This enables the generation of large numbers of structurally related but distinct compounds, a key feature of a high-quality screening library. The resulting libraries can then be screened in various biological assays to identify compounds with interesting activities.

The design of these libraries often focuses on creating molecules with drug-like properties, which can increase the likelihood of identifying biologically active compounds. chemdiv.com By using scaffolds like this compound, chemists can systematically explore chemical space and generate novel compounds for academic screening programs. chemdiv.com

Enabling Scaffold for the Exploration of Pharmacologically Relevant Topologies (non-clinical)

The 1,4-diazepane motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. This makes this compound an excellent starting point for the exploration of new, pharmacologically relevant chemical structures in a non-clinical setting.

For instance, the diazepine (B8756704) ring is a core component of benzodiazepines, a well-known class of psychoactive drugs. mdpi.com Researchers have synthesized novel derivatives by combining the diazepine scaffold with other privileged structures, such as benzimidazole, to create compounds with potential anxiolytic and analgesic properties. mdpi.com These new molecules, derived from complex heterocyclic systems incorporating the diazepine structure, have shown promise in preclinical models. mdpi.com

The general strategy involves using this compound as a foundation and systematically adding different functional groups and ring systems to explore how these modifications affect biological activity. This approach allows for the development of structure-activity relationships (SAR), which are crucial for understanding how a molecule's shape and chemical properties influence its biological function.

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Diazepane Structures

| Scaffold Class | Potential Therapeutic Area (Non-Clinical) | Reference Moiety |

|---|---|---|

| Farnesyltransferase Inhibitors | Oncology | 1,4-Diazepane |

| Rho-Kinase Inhibitors | Ocular Diseases | (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate |

| Diazepino[1,2-a]benzimidazoles | Anxiolytic/Analgesic | 2,3,4,5-tetrahydro researchgate.netsigmaaldrich.comdiazepino[1,2-a]benzimidazole |

| H3 Receptor Antagonists | Neurological Disorders | 1-[2-(4-cyclobutyl- researchgate.netchemdiv.comdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone |

Application in the Synthesis of Ligands for Metal Coordination

The two nitrogen atoms within the 1,4-diazepane ring make it an excellent bidentate ligand for coordinating with metal ions. The synthesis of ligands for metal coordination is a significant area of chemistry with applications in catalysis, materials science, and sensing. This compound can be readily modified to create more complex ligands with tailored properties.

By attaching other coordinating groups to the diazepane scaffold, multidentate ligands can be synthesized. hud.ac.uk These ligands can then form stable complexes with a variety of transition metals. The geometry and electronic properties of the resulting metal complexes are influenced by the structure of the ligand, allowing for fine-tuning of the complex's reactivity and physical properties.

For example, azothioformamide ligands, which can be synthesized to incorporate moieties like a tert-butyl group, have been shown to coordinate with copper(I) salts to form various complexes, including dimers and tetrahedral species. researchgate.net The study of these coordination complexes provides fundamental insights into metal-ligand bonding and can lead to the development of new catalysts or functional materials. researchgate.net The ability to systematically modify the ligand structure starting from a simple building block like this compound is a powerful tool in the field of coordination chemistry. hud.ac.uk

Coordination Chemistry and Ligand Design Incorporating the 1,4 Diazepane Moiety

Synthesis of Metal Complexes with 1,4-Diazepane-Derived Ligands

Iron(III) complexes have been synthesized using N,O-donor ligands that feature a diazepane (also referred to as homopiperazine) backbone with two pendant di-tert-butyl-phenol arms. nih.govnih.gov The synthesis of these complexes typically involves the reaction of an iron(III) source, such as iron(III) chloride, with the diazepane-bis(phenol) ligand. nih.gov

In one example, a mononuclear iron(III) complex, denoted as [FeL2Cl], was formed where H₂L2 represents the ligand 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane. nih.govnih.gov The molecular structure of this complex was determined by single-crystal X-ray diffraction analysis. nih.govnih.gov The presence of the bulky tert-butyl groups on the phenolate (B1203915) rings is believed to sterically hinder the formation of dinuclear species, which can be observed with similar ligands lacking these bulky substituents. nih.gov

Following a comprehensive search of the provided literature, no specific information was found on the synthesis of scandium alkyl derivatives utilizing monoanionic tridentate ligands derived from 1-tert-butyl-1,4-diazepane.

Electrochemical and Spectroscopic Characterization of Metal-Ligand Interactions

The interaction between the metal center and the 1,4-diazepane-derived ligand can be probed using various electrochemical and spectroscopic techniques. These methods provide insights into the electronic structure of the complex and the nature of the metal-ligand bonding.

For the iron(III) complex with the diazepane-bis(di-tert-butyl-phenol) ligand, [FeL2Cl], electrochemical studies have revealed the presence of both metal-centered and ligand-centered redox processes. nih.govnih.gov Cyclic voltammetry experiments in dichloromethane (B109758) showed redox processes attributed to the iron center as well as two distinct redox processes centered on the ligand. nih.gov

Spectroscopic characterization further elucidates the nature of these complexes. UV-Vis spectroscopy, coupled with bulk electrolysis, has been used to confirm the generation of phenoxyl radical species upon oxidation of the ligand. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy provided direct evidence for the formation of these radical species. nih.govnih.gov The ease of ligand oxidation was observed to be related to the Lewis acidity of the metal center, with easier oxidation occurring in complexes with lower Lewis acidity. nih.govnih.gov

Electrochemical Data for Iron Complex [FeL2Cl]

| Redox Process | Potential (V vs. Fc/Fc⁺) | Assignment |

|---|---|---|

| E₁ | Value not specified | Redox process centered on the iron center |

| E₂ | Value not specified | Redox process centered on the ligand |

| E₃ | Value not specified | Redox process centered on the ligand |

Note: Specific potential values were not provided in the source material.

Catalytic Activity of 1,4-Diazepane-Based Metal Complexes

Based on the available literature, no specific information was found regarding the catalytic activity of metal complexes derived from this compound.

Design of Ligands for Specific Metal Ion Chelation and Sensing Applications

A thorough review of the provided sources did not yield specific information on the design of ligands based on the this compound scaffold for the express purpose of specific metal ion chelation or sensing applications.

Structure Activity Relationship Sar Studies of 1 Tert Butyl 1,4 Diazepane Derivatives in Vitro / Molecular Targets

Investigation of in vitro Biological Activity Profiles of Derivatives

The biological potential of 1-tert-butyl-1,4-diazepane derivatives has been explored across several domains, including enzyme inhibition, antimicrobial effects, and antioxidant capacity. These studies highlight the versatility of the diazepane core and the critical role of the tert-butyl group and other substituents in defining the biological profile.

Derivatives of 1,4-diazepane have been identified as potent enzyme inhibitors, particularly targeting proteases involved in coagulation and viral replication.

Factor Xa (fXa) Inhibition: Factor Xa is a critical serine protease in the blood coagulation cascade, making it a prime target for antithrombotic drugs. nih.govfrontiersin.org A novel series of fXa inhibitors was developed where the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site. nih.govsigmaaldrich.com This strategic design led to the discovery of highly potent compounds. For instance, compound 13 (YM-96765) demonstrated a strong fXa inhibitory activity with an IC₅₀ value of 6.8 nM. nih.govsigmaaldrich.com

| Compound | Structure/Modification | fXa Inhibitory Activity (IC₅₀) |

|---|---|---|

| YM-96765 (13) | 1,4-Diazepane moiety designed for S4 pocket interaction | 6.8 nM nih.govsigmaaldrich.com |

SARS-CoV-2 Main Protease (Mpro) Inhibition: The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, and its inhibition can prevent the virus from spreading. nih.govnih.gov While not direct derivatives, compounds utilizing tert-butyl 1,4-diazepane-1-carboxylate as a synthetic building block have been investigated as Mpro inhibitors. In these structures, the tert-butyl group is directed into the S4 pocket of the enzyme, where it is stabilized by hydrophobic interactions with surrounding amino acid residues like Met165 and Gln192. scienceopen.com Structure-activity relationship studies on related compounds showed that substituents on an attached phenyl ring were tolerated at the para-position, but increasing the size or polarity of these substituents led to a decrease in potency. scienceopen.com

While direct studies on this compound derivatives are limited, research on structurally related compounds provides insights into their potential antimicrobial properties. The presence of a tert-butyl moiety is a feature in several classes of potent antimicrobial agents.

For example, a series of novel phenylthiazoles featuring a tert-butyl group demonstrated promising activity against multidrug-resistant pathogens. nih.gov Two derivatives with a 1,2-diaminocyclohexane side chain were particularly effective against MRSA USA300 (MIC of 4 μg/mL) and Clostridium difficile (MIC of 4 μg/mL). nih.gov Similarly, new 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, with MIC values ranging from 0.78 to 3.75 μg/mL and 1.56 to 20.0 μg/mL, respectively. semanticscholar.org In a different study on 1,3,4-oxadiazole-2-thiones/thiols, the derivative with a tert-butyl substituent showed moderate-to-good antibacterial and antifungal activity. mdpi.com

| Compound Class | Key Structural Feature | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Phenylthiazole Derivatives | tert-Butylphenyl, 1,2-diaminocyclohexane | MRSA USA300 | 4 μg/mL nih.gov |

| Phenylthiazole Derivatives | tert-Butylphenyl, 1,2-diaminocyclohexane | Clostridium difficile | 4 μg/mL nih.gov |

| Aminopropanol Derivatives | di-tert-butylphenoxy | Staphylococcus aureus | 0.78 - 3.75 μg/mL semanticscholar.org |

| Aminopropanol Derivatives | di-tert-butylphenoxy | Candida albicans | 1.56 - 20.0 μg/mL semanticscholar.org |

A series of novel 1,4-diazepane-based derivatives, synthesized using 1-Boc-1,4-diazepane, were evaluated for their antioxidant properties. nih.gov Specifically, benzofurane and quinoline-substituted diazepanes were tested for their ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals and hydrogen peroxide (H₂O₂). nih.gov The dimethyl substituted compounds 3c and 3d showed significant radical scavenging capacity, with IC₅₀ values lower than the standards, ascorbic acid and Trolox. nih.gov This indicates that these new derivatives possess an excellent antioxidant profile. nih.gov

| Compound | Assay | Radical Scavenging Capacity (IC₅₀ in μg/mL) |

|---|---|---|

| 3c (Dimethyl substituted) | ABTS | 10.05 |

| H₂O₂ | 18.56 | |

| 3d (Dimethyl substituted) | ABTS | 9.43 |

| H₂O₂ | 17.44 | |

| Ascorbic Acid (Standard) | ABTS | 12.75 |

| H₂O₂ | 19.27 | |

| Trolox (Standard) | ABTS | 18.73 |

| H₂O₂ | 20.38 |

Influence of Substituent Effects on Molecular Recognition and Binding (non-clinical)

The nature and position of substituents on the this compound scaffold profoundly influence how these molecules recognize and bind to their biological targets.

In the context of Factor Xa inhibition, the entire 1,4-diazepane moiety was conceived as a key pharmacophore to fit into the S4 aryl-binding pocket of the enzyme. nih.govsigmaaldrich.com This demonstrates a design strategy where the core ring structure is optimized for a specific subsite within the target's active site.

For SARS-CoV-2 Mpro inhibitors, the tert-butyl group plays a crucial role by inserting into the hydrophobic S4 pocket, where it is stabilized by interactions with residues such as Met165, Leu167, Pro168, and Gln192. scienceopen.com This highlights the importance of sterically demanding, hydrophobic groups like tert-butyl for achieving potent binding in specific enzyme pockets. Further SAR studies showed that while various substituents like halogens or nitriles are tolerated at the para-position of an adjacent phenyl ring, increasing the bulk or polarity at this position diminishes inhibitory activity. scienceopen.com

Pharmacological Target Identification via Ligand-Based and Structure-Based Design (in silico/in vitro)

Both ligand-based and structure-based design strategies have been successfully employed to identify pharmacological targets for 1,4-diazepane derivatives.

Structure-Based Design: The development of the aforementioned Factor Xa inhibitors is a clear example of structure-based drug design. nih.govsigmaaldrich.com Knowing the three-dimensional structure of the fXa active site, particularly the S4 pocket, allowed for the rational design of the 1,4-diazepane moiety to specifically fit and interact with this region, leading to high-affinity inhibitors. nih.govsigmaaldrich.com

Ligand-Based Design: In the search for new sigma receptor (σR) ligands, researchers used a "conformational expansion approach." nih.gov This ligand-based strategy involved modifying a previously known piperidine-based compound scaffold by expanding the ring to the 1,4-diazepane system. This led to the identification of novel diazepane derivatives with high affinity for the σ1R. nih.gov The initial hypothesis was then validated using in silico methods; molecular dynamics simulations confirmed a strong and stable interaction between the lead compound (a benzofurane derivative) and the active site of the receptor. nih.gov

Exploration of Conformational Dynamics and Their Impact on Receptor Interaction

The conformational flexibility of the seven-membered diazepane ring is a critical determinant of its interaction with biological receptors. Studies on N,N-disubstituted-1,4-diazepane derivatives acting as orexin (B13118510) receptor antagonists have provided significant insights into this phenomenon. nih.gov

Through a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling, it was discovered that these antagonists adopt an unexpected low-energy conformation. nih.gov This preferred state is characterized by a "twist-boat" ring conformation, which is stabilized by an intramolecular pi-stacking interaction between substituents. nih.gov The synthesis and evaluation of a macrocyclic compound designed to enforce a similar conformation suggested that this specific geometry is, in fact, the bioactive conformation responsible for potent receptor binding. nih.gov This finding underscores that understanding and controlling the conformational dynamics of the diazepane ring is essential for designing derivatives with optimal receptor interaction profiles.

Advanced Characterization and Spectroscopic Analysis in Research Context

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a fundamental tool for the precise determination of the elemental composition and molecular weight of 1-tert-butyl-1,4-diazepane and its reaction products. Utilizing techniques such as electrospray ionization (ESI), HRMS provides exact mass measurements with sub-ppm accuracy, which is invaluable for confirming molecular formulas and identifying unknown species in a reaction mixture.

For the parent compound, this compound (C₉H₂₀N₂), the predicted monoisotopic mass is 156.1626 Da uni.lu. HRMS analysis typically involves protonation or adduction with cations like sodium or potassium. The resulting mass-to-charge ratios (m/z) are measured with high precision, allowing for unambiguous formula assignment. In research involving derivatives, such as the common intermediate tert-butyl 4-(2,3-dihydrobenzo[b] acs.orgnih.govdioxin-6-ylsulfonyl)-1,4-diazepane-1-carboxylate, HRMS is used to confirm the successful synthesis by matching the experimental mass to the calculated mass of the target molecule nih.gov.

The table below outlines the predicted m/z values for various adducts of this compound, which are characteristic signatures in HRMS analysis uni.lu.

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 157.16992 |

| [M+Na]⁺ | 179.15186 |

| [M+K]⁺ | 195.12580 |

| [M+NH₄]⁺ | 174.19646 |

| [M-H]⁻ | 155.15536 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure and dynamics of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide information on the chemical environment of each atom, connectivity, and conformational behavior.

The ¹H and ¹³C NMR spectra of this compound are defined by its asymmetric structure. The tert-butyl group significantly influences the electronic environment of the adjacent nitrogen and the rest of the diazepane ring. While specific experimental data for this compound is not widely published, a detailed prediction can be made based on the known spectra of the parent compound, 1,4-diazepane (homopiperazine), and the established effects of N-alkylation.

In the ¹H NMR spectrum, the protons of the tert-butyl group would appear as a sharp singlet around 1.0-1.2 ppm. The protons on the diazepane ring would present as a series of complex multiplets in the 2.5-3.5 ppm region. The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group is expected around 50-55 ppm, with the methyl carbons appearing around 25-30 ppm. The five distinct methylene (B1212753) carbons of the diazepane ring would have shifts ranging from approximately 45 to 60 ppm, influenced by their position relative to the two different nitrogen atoms. For the parent 1,4-diazepane in CDCl₃, the methylene carbons appear at 47.8 ppm (C5, C7) and 51.5 ppm (C2, C3), with the central C6 carbon at 33.3 ppm mdpi.com. The introduction of the bulky tert-butyl group would deshield adjacent carbons and introduce greater chemical shift dispersion.

The following table provides predicted chemical shifts for this compound.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -C(CH₃)₃ | ¹H | ~1.1 | s (9H) |

| Ring CH₂ | ¹H | 2.5 - 3.5 | m (10H) |

| NH | ¹H | 1.5 - 2.5 (variable) | br s (1H) |

| -C(CH₃)₃ | ¹³C | ~26 | Quartet |

| -C(CH₃)₃ | ¹³C | ~52 | Singlet |

| Ring CH₂ | ¹³C | ~45 - 60 | Triplet |

For a saturated heterocyclic system like this compound, tautomerism is not a relevant process. Instead, the molecule undergoes rapid conformational dynamic exchange. The seven-membered diazepane ring is highly flexible and can exist in several conformations, most notably chair and twist-boat forms . At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in a time-averaged spectrum.

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is used to study these exchange processes. By lowering the temperature, the rate of ring inversion can be slowed to the point where signals for individual conformers can be resolved. From the coalescence temperature of the signals, the free energy barrier (ΔG‡) for the ring inversion process can be calculated. Such studies on related heterocyclic systems, like 1,4-benzodiazepin-2-ones, have used DNMR and 2D-EXSY techniques to characterize inversion barriers, which are often in the range of 9-15 kcal/mol acs.orgnih.gov. The presence of the bulky tert-butyl group on a ring nitrogen is expected to influence the conformational equilibrium, likely favoring a conformation where the substituent occupies a pseudo-equatorial position to minimize steric interactions.

X-ray Crystallography for Solid-State Structural Determination of Intermediates and Complexes

The crystal structure of the parent compound, 1,4-diazepane, reveals key structural parameters mdpi.com. The bulky tert-butyl substituent in this compound would be expected to strongly favor an equatorial or pseudo-equatorial position on the ring to minimize steric hindrance. This technique is especially vital when this compound acts as a ligand in metal complexes, as it can elucidate the precise coordination geometry, the conformation of the chelate ring, and the nature of intermolecular interactions in the crystal lattice.

The table below presents typical bond lengths and angles for the core 1,4-diazepane ring, based on the crystal structure of the parent compound mdpi.com.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length | N1–C2 | 1.455 Å |

| Bond Length | C2–C3 | 1.481 Å |

| Bond Length | N1–C7 | 1.470 Å |

| Bond Angle | C7–N1–C2 | 112.0° |

| Bond Angle | N1–C2–C3 | 114.9° |

| Bond Angle | N4–C5–C6 | 111.0° |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to N-H, C-H, and C-N bond vibrations.

The most diagnostic peaks include the N-H stretching vibration of the secondary amine, typically appearing as a medium-intensity band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations from the tert-butyl group and the methylene units of the ring would produce strong, sharp peaks just below 3000 cm⁻¹ wiley.com. The C-H bending vibrations for the tert-butyl group are also characteristic, often seen near 1365 cm⁻¹ and 1390 cm⁻¹ researchgate.net. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000-1250 cm⁻¹.

Analysis of the closely related tert-butyl 1,4-diazepane-1-carboxylate shows the characteristic C-H stretches and the strong C=O stretch of the Boc protecting group around 1690 cm⁻¹, but notably lacks the N-H stretch, confirming the substitution on the nitrogen nih.gov.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2970 | Strong |

| C-H Bend | tert-Butyl | ~1365 & 1390 | Medium |

| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium |

Spectroscopic Techniques for Analyzing Ligand-Centered Redox Processes

The saturated this compound ligand is not redox-active under typical electrochemical conditions. However, it can serve as a supporting ligand in transition metal complexes, where the resulting coordination compound may exhibit interesting redox behavior. Spectroscopic techniques are essential for probing whether these redox events are centered on the metal ion or if the ligand participates in the electron transfer process.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these metal complexes bohrium.com. A CV experiment can determine the reduction and oxidation potentials of the complex. While the diazepane ligand itself is inert, it electronically influences the metal center, thereby tuning its redox potentials analis.com.my.

In cases where a ligand is designed to be "non-innocent" or redox-active (which would require incorporating unsaturated or specific functional groups not present in the parent this compound), techniques like UV-Vis-NIR and EPR (Electron Paramagnetic Resonance) spectroelectrochemistry are employed. These methods allow for the in-situ characterization of species generated at different potentials. For example, a change in the absorption spectrum upon oxidation or reduction can indicate a change in the electronic state of the metal or ligand. If a stable radical species is formed, EPR spectroscopy can detect the unpaired electron and provide information about its environment through hyperfine coupling, confirming if the redox process was indeed ligand-centered azjournalbar.com.

Future Research Directions and Emerging Applications of 1 Tert Butyl 1,4 Diazepane

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 1,4-diazepane derivatives is continuously evolving, with a focus on improving efficiency, atom economy, and stereoselectivity. While established methods exist, current research is exploring more sophisticated and practical synthetic routes.

Advanced Cyclization Strategies: Researchers have developed practical syntheses using techniques like intramolecular Fukuyama-Mitsunobu cyclization, which allows for the construction of the chiral 1,4-diazepane core from readily available starting materials like amino alcohols. researchgate.net

Versatile Building Blocks: The use of N-propargylamines as versatile building blocks is gaining traction. These compounds can be transformed into 1,4-diazepane cores through synthetic routes that are often shorter and have high atom economy. rsc.org

Multi-Component Reactions (MCRs): One-pot, three-component strategies are being employed to generate highly functionalized diazepine (B8756704) derivatives. rsc.org These reactions are efficient, reduce the number of purification steps, and allow for the creation of diverse molecular libraries. rsc.org

Novel Ring-Forming Reactions: New methods are being developed, such as the intramolecular C–N bond coupling followed by the ring-opening of azetidines, to create novel azetidine-fused 1,4-diazepine derivatives. mdpi.comnih.gov This approach provides a platform for preparing uniquely functionalized diazepane compounds. mdpi.comnih.gov

| Synthetic Strategy | Key Features | Starting Materials | Advantages |

| Intramolecular Fukuyama-Mitsunobu Cyclization | Constructs chiral 1,4-diazepane core researchgate.net | N-nosyl diamino alcohol researchgate.net | Practical for multi-kilogram production researchgate.net |

| Synthesis from N-Propargylamines | Versatile and atom-economical rsc.org | N-propargylamines | Shorter synthetic routes rsc.org |

| One-Pot Three-Component Reaction | Creates spirodibenzo nih.govmdpi.comdiazepine derivatives rsc.org | Cyclic 1,3-diketones, o-phenylenediamine (B120857) derivatives | High substrate scope, easy handling rsc.org |

| Intramolecular C–N Coupling & Ring Opening | Forms novel azetidine-fused 1,4-diazepines mdpi.comnih.gov | 1-(2-bromobenzyl)azetidine-2-carboxamides nih.gov | Access to new functionalized derivatives mdpi.comnih.gov |

Exploration of New Chemical Space through Advanced Derivatization

The 1,4-diazepane scaffold serves as an excellent template for creating diverse libraries of new chemical entities. Its structural flexibility allows for extensive derivatization, enabling the exploration of new chemical space and the development of compounds with tailored properties.

Future efforts will focus on:

Scaffold Hopping and Fusion: Creating novel heterocyclic systems by fusing the diazepane ring with other rings, such as in benzo[b]pyrano[2,3-e] nih.govmdpi.comdiazepines, to generate compounds with unique pharmacological profiles. mdpi.com

Spirocyclic Derivatives: The synthesis of spiro-fused diazepines, such as spirodibenzo nih.govmdpi.comdiazepine derivatives, introduces conformational rigidity and novel three-dimensional shapes, which can lead to improved binding affinity and selectivity for biological targets. rsc.org

Target-Oriented Synthesis: Designing and synthesizing derivatives to interact with specific biological targets. For example, novel 1,4-diazepane derivatives have been designed as Factor Xa inhibitors for potential antithrombotic activity and as ligands for sigma receptors, which are implicated in various central nervous system disorders. acs.orgnih.govnih.gov The diazepine scaffold has also been instrumental in developing inhibitors for bromodomain-containing proteins, which are key targets in cancer and inflammation research. nih.gov

Harnessing Computational Tools for Predictive Design and Optimization